molecular formula C8H10N2O4S B2908943 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid CAS No. 1909347-62-1

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid

Cat. No.: B2908943
CAS No.: 1909347-62-1
M. Wt: 230.24
InChI Key: ZJONZCOYEHXDAF-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid (CAS 1909347-62-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine-2-carboxylic acid scaffold substituted with a dimethylsulfamoyl group at the 3-position. The pyridine carboxylic acid core is a privileged structure in medicinal chemistry, known for its versatility in designing enzyme inhibitors and therapeutic agents . The electron-deficient pyridine ring system can facilitate π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group adds polarity and can act as a metal-chelating moiety . These properties make derivatives of pyridine carboxylic acids highly valuable for investigating a wide range of biological activities. Researchers utilize this specific compound as a key building block in the synthesis of novel molecules for pharmaceutical development. Its structure aligns with current trends in designing potent enzyme inhibitors, an area of significant interest for major pharmaceutical organizations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylsulfamoyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJONZCOYEHXDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid typically involves the introduction of the dimethylsulfamoyl group onto the pyridine ring followed by carboxylation. One common method involves the reaction of 3-aminopyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the pyridine ring significantly influence solubility, acidity, and reactivity. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Pyridine-2-carboxylic Acid Derivatives
Compound Name 3-Position Substituent Molecular Weight Key Properties/Effects References
3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid –SO₂N(CH₃)₂ 248.27 (calc.) High polarity due to sulfonamide; moderate solubility in polar solvents
3-Methylpyridine-2-carboxylic acid –CH₃ 137.14 Reduced acidity (electron-donating methyl); lipophilic
3-(Phosphonomethyl)pyridine-2-carboxylic acid –CH₂PO₃H₂ 217.12 Strong acidity (phosphonate group); metal-chelating properties
3,6-Dichloropyridine-2-carboxylic acid –Cl (positions 3 and 6) 192.00 Increased lipophilicity; potential halogen bonding
3-Methoxy-2-pyridinecarboxylic acid –OCH₃ 153.14 Electron-donating methoxy group; altered UV/IR spectra

Key Observations :

  • Acidity : The carboxylic acid group (pKa ~2.5) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., sulfonamide, phosphonate) increase acidity, while electron-donating groups (e.g., methyl, methoxy) decrease it .

Spectroscopic and Structural Comparisons

  • Spectroscopy : The dimethylsulfamoyl group generates distinct NMR signals (e.g., δ 2.7–3.1 ppm for –N(CH₃)₂) and IR stretches (~1350 cm⁻¹ for S=O) . Methoxy or methyl groups produce simpler spectra .
  • Crystallography : Steric effects from bulky substituents (e.g., benzylsulfonamido in ) may reduce crystallinity compared to smaller groups like methyl .

Biological Activity

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid (CAS No. 1909347-62-1) is a pyridine derivative that has gained attention for its potential biological activities. This compound features a dimethylsulfamoyl group, which is known to enhance the pharmacological properties of various molecules. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3S. Its structure can be visualized as follows:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Carboxylic Acid Group : A functional group (-COOH) that contributes to its acidity and potential interactions with biological targets.
  • Dimethylsulfamoyl Group : Enhances solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds containing pyridine and sulfamoyl groups exhibit antimicrobial activity. A study demonstrated that derivatives of pyridine carboxylic acids showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

Enzyme Inhibition

Pyridine derivatives are known to act as enzyme inhibitors. For example, compounds similar to this compound have been reported to inhibit acetylcholinesterase and carbonic anhydrase enzymes, which are crucial in various physiological processes . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and glaucoma.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Biological Targets : The dimethylsulfamoyl group may facilitate binding to specific receptors or enzymes, altering their activity.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Pyridine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Efficacy Metal complexes derived from pyridine carboxylic acids showed IC50 values as low as 21.80 µM against SMMC-7721 cell lines .
Enzyme Inhibition Compounds similar to this compound inhibited acetylcholinesterase with IC50 values indicating potential for neuroprotective effects .

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